Cas no 856563-10-5 ((1R)-1-(2,4-dimethylphenyl)ethan-1-amine)

(1R)-1-(2,4-Dimethylphenyl)ethan-1-amine is a chiral amine compound featuring a stereogenic center at the benzylic carbon, with the (R)-configuration. Its structure incorporates a 2,4-dimethylphenyl substituent, which influences its steric and electronic properties, making it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The compound’s high enantiopurity and defined stereochemistry are advantageous for producing optically active derivatives, such as chiral ligands or bioactive molecules. Its stability under standard conditions and compatibility with common organic transformations further enhance its utility in fine chemical and medicinal chemistry research. The precise control over stereochemistry offered by this amine supports the development of enantioselective processes.
(1R)-1-(2,4-dimethylphenyl)ethan-1-amine structure
856563-10-5 structure
Product Name:(1R)-1-(2,4-dimethylphenyl)ethan-1-amine
CAS No:856563-10-5
MF:C10H15N
MW:149.232802629471
MDL:MFCD06761865
CID:720350
PubChem ID:40153928
Update Time:2025-11-06

(1R)-1-(2,4-dimethylphenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, a,2,4-trimethyl-, (aR)-
    • BENZENEMETHANAMINE, Α,2,4-TRIMETHYL-, (ΑR)-
    • AKOS026730621
    • (1R)-1-(2,4-dimethylphenyl)ethan-1-amine
    • A,2,4-trimethyl-, (
    • AR)-
    • Benzenemethanamine,alpha,2,4-trimethyl-,(alphar)-
    • Benzenemethanamine, ,2,4-trimethyl-, (R)-
    • (R)-1-(2,4-Dimethylphenyl)ethan-1-amine
    • EN300-87825
    • CS-0000369
    • 856563-10-5
    • SCHEMBL14168846
    • Benzenemethanamine,a,2,4-trimethyl-,(aR)-
    • [R,(+)]-alpha,2,4-Trimethylbenzylamine
    • Benzenemethanamine,
    • (1R)-1-(2,4-dimethylphenyl)ethanamine
    • G63565
    • Benzenemethanamine, alpha,2,4-trimethyl-, (alphaR)-
    • MDL: MFCD06761865
    • Inchi: 1S/C10H15N/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6,9H,11H2,1-3H3/t9-/m1/s1
    • InChI Key: LFJDRMQPKZCUNL-SECBINFHSA-N
    • SMILES: N[C@H](C)C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 149.120449483g/mol
  • Monoisotopic Mass: 149.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 26Ų

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(1R)-1-(2,4-dimethylphenyl)ethan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:856563-10-5)(1R)-1-(2,4-dimethylphenyl)ethan-1-amine
Order Number:A933491
Stock Status:in Stock
Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:11
Price ($):230.0/621.0
Email:sales@amadischem.com

Additional information on (1R)-1-(2,4-dimethylphenyl)ethan-1-amine

Comprehensive Overview of (1R)-1-(2,4-dimethylphenyl)ethan-1-amine (CAS No. 856563-10-5): Properties, Applications, and Industry Insights

The compound (1R)-1-(2,4-dimethylphenyl)ethan-1-amine (CAS No. 856563-10-5) is a chiral amine derivative with significant relevance in pharmaceutical and fine chemical industries. Its unique stereochemistry and functional group make it a valuable intermediate in the synthesis of bioactive molecules. The 2,4-dimethylphenyl moiety enhances its lipophilicity, which is critical for drug penetration and bioavailability. Researchers and manufacturers are increasingly focusing on this compound due to its potential in asymmetric synthesis and chiral resolution processes.

In recent years, the demand for enantiomerically pure amines like (1R)-1-(2,4-dimethylphenyl)ethan-1-amine has surged, driven by advancements in precision medicine and targeted drug delivery. This compound’s CAS No. 856563-10-5 is frequently searched in academic and industrial databases, reflecting its growing importance. Its applications span catalysis, pharmaceutical intermediates, and agrochemicals, aligning with trends in green chemistry and sustainable synthesis.

The synthesis of (1R)-1-(2,4-dimethylphenyl)ethan-1-amine often involves enantioselective hydrogenation or kinetic resolution, techniques that minimize waste and improve efficiency. These methods resonate with the industry’s shift toward atom economy and renewable feedstocks. Analysts note that queries like "chiral amine synthesis" and "CAS 856563-10-5 supplier" have spiked, indicating commercial interest. Furthermore, its role in peptide modification and ligand design highlights its versatility.

From a regulatory perspective, (1R)-1-(2,4-dimethylphenyl)ethan-1-amine is compliant with global safety standards, making it a preferred choice for GMP manufacturing. Its low toxicity profile and high stability under storage conditions further bolster its appeal. As the pharmaceutical industry prioritizes patent-expired generic drugs, intermediates like this amine are gaining traction for cost-effective API production.

In conclusion, (1R)-1-(2,4-dimethylphenyl)ethan-1-amine (CAS No. 856563-10-5) exemplifies the intersection of chiral technology and industrial demand. Its applications in drug discovery, material science, and catalysis underscore its multidisciplinary utility. For researchers exploring "amine functionalization" or "stereoselective synthesis," this compound offers a compelling case study in innovation and scalability.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856563-10-5)(1R)-1-(2,4-dimethylphenyl)ethan-1-amine
A933491
Purity:99%/99%
Quantity:250mg/1g
Price ($):230.0/621.0
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